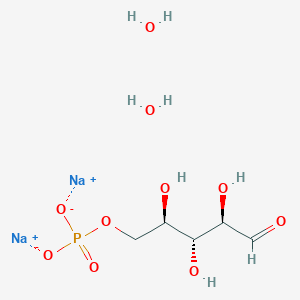
D-Ribose 5-phosphate (disodium dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose 5-phosphate (disodium dihydrate) is a chemical compound with the empirical formula C5H9Na2O8P · 2H2O and a molecular weight of 310.10 g/mol . It is an intermediate in the oxidative branch of the pentose phosphate pathway and an end product of the nonoxidative branch . This compound is crucial in the synthesis of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Ribose 5-phosphate (disodium dihydrate) can be synthesized through various chemical routes. One common method involves the phosphorylation of D-ribose using phosphoric acid in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, D-Ribose 5-phosphate (disodium dihydrate) is produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce ribose-5-phosphate, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
D-Ribose 5-phosphate (disodium dihydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: It can be reduced to form ribitol-5-phosphate.
Substitution: It can participate in substitution reactions to form different phosphorylated sugars.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphoric acid . The reactions typically occur under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include ribulose-5-phosphate, ribitol-5-phosphate, and various phosphorylated derivatives .
Scientific Research Applications
D-Ribose 5-phosphate (disodium dihydrate) has numerous applications in scientific research:
Biology: It is studied for its role in the pentose phosphate pathway and its effects on cellular metabolism.
Medicine: It is used in research related to metabolic disorders and diseases caused by riboflavin deficiency.
Industry: It is utilized in the synthesis of nucleotides and nucleic acids for various industrial applications.
Mechanism of Action
D-Ribose 5-phosphate (disodium dihydrate) exerts its effects primarily through its role in the pentose phosphate pathway. It acts as an intermediate in the oxidative branch, where it is converted to ribulose-5-phosphate by ribose-5-phosphate isomerase . This conversion is crucial for the production of nucleotides and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- D-Ribose 5-phosphate barium salt hexahydrate
- D-Ribulose 5-phosphate disodium salt
- D-Ribose 1-phosphate bis (cyclohexylammonium) salt
- 5-Phospho-D-ribose 1-diphosphate pentasodium salt
- D-Xylulose 5-phosphate lithium salt
Uniqueness
D-Ribose 5-phosphate (disodium dihydrate) is unique due to its specific role in the pentose phosphate pathway and its ability to participate in various biochemical reactions. Its disodium dihydrate form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C5H13Na2O10P |
|---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2/t3-,4+,5-;;;;/m0..../s1 |
InChI Key |
ROFJYRUKQPRHKK-WFAHMUOKSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


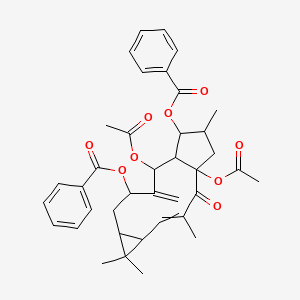
![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825007.png)
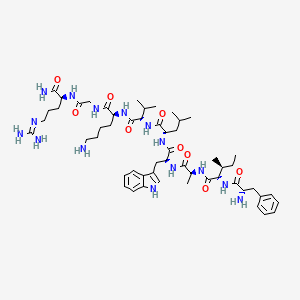
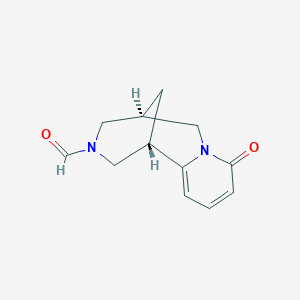
![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)
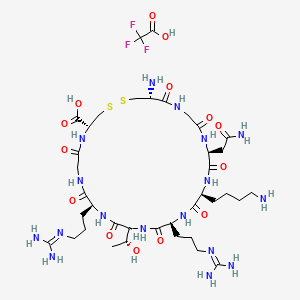
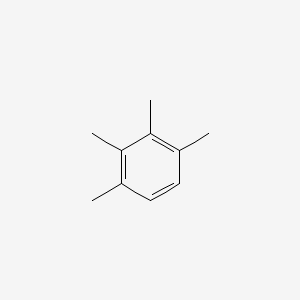
![[(1R,3Z,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825050.png)
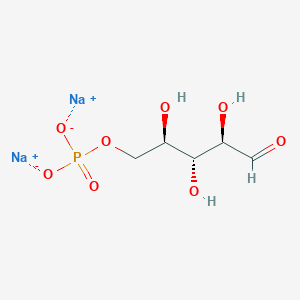
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825063.png)
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)
![2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol](/img/structure/B10825093.png)

